3-Fluoro-4-nitrotoluene

Catalog No.
S595107
CAS No.
446-34-4
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-nitrotoluene

CAS Number

446-34-4

Product Name

3-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-4-methyl-1-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3

InChI Key

WZMOWQCNPFDWPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Synonyms

(2-hydroxypropyl)-gamma-cyclodextrin, hydroxypropyl gamma-cyclodextrin

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])F

Application in Medicinal Chemistry

Application in Agrochemical Industry

Application in Chemical Industry

Application in Pharmaceutical Industry

Application in Dye and Pigment Industry

3-Fluoro-4-nitrotoluene (3-F-4-NT) is an aromatic nitro compound with the chemical formula C7H6FNO2. It is a derivative of toluene, where a fluorine atom is attached to the third carbon position and a nitro group (NO2) is attached to the fourth carbon position. 3-F-4-NT is a man-made compound and is not found naturally [].


Molecular Structure Analysis

3-F-4-NT possesses a six-membered benzene ring as its core structure. The fluorine atom (F) is attached directly to the ring at the third carbon position. The nitro group (NO2) is a polar functional group attached to the fourth carbon. The presence of the electron-withdrawing fluorine and nitro groups affects the electronic properties of the molecule [].

Here are some notable aspects of the structure:

  • Dipole moment: The combination of the electron-withdrawing fluorine and nitro groups creates a permanent dipole moment in the molecule, making it polar [].
  • Aromaticity: The presence of the alternating single and double bonds within the benzene ring grants the molecule aromaticity, which contributes to its stability [].

Chemical Reactions Analysis

  • Nitration: As a derivative of toluene, 3-F-4-NT could potentially undergo further nitration under strong acidic conditions, introducing additional nitro groups to the molecule [].
  • Halogen exchange: The fluorine atom might be susceptible to nucleophilic substitution reactions, where it could be replaced by another halogen atom (e.g., chlorine, bromine) under specific conditions [].
  • Reduction: The nitro group can be reduced under appropriate conditions, converting it into an amine group (NH2).

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature [].
  • Melting point: Expected to be in the range of 50-100°C based on similar compounds.
  • Boiling point: Likely above 200°C.
  • Solubility: Slightly soluble in organic solvents like dichloromethane and chloroform due to the aromatic ring, but insoluble in water due to the polar nitro group [].
  • Stability: The nitro group can be thermally unstable, and the molecule may decompose upon heating.

As 3-F-4-NT is not widely studied, there is no established mechanism of action for it in biological systems.

Due to the presence of the nitro group, 3-F-4-NT is likely to exhibit similar hazards as other nitroaromatic compounds:

  • Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. The specific effects can vary depending on the compound and exposure route.
  • Flammability: Nitroaromatic compounds can be flammable and may ignite readily.
  • Explosivity: Under certain conditions (e.g., high temperature, shock), some nitroaromatic compounds can be explosive.

XLogP3

2.2

Melting Point

53.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

446-34-4

Wikipedia

3-Fluoro-4-nitrotoluene

General Manufacturing Information

Benzene, 2-fluoro-4-methyl-1-nitro-: INACTIVE

Dates

Modify: 2023-08-15

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